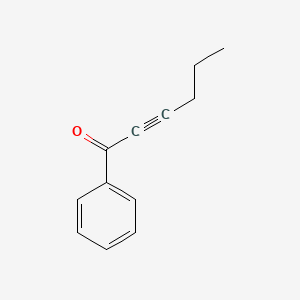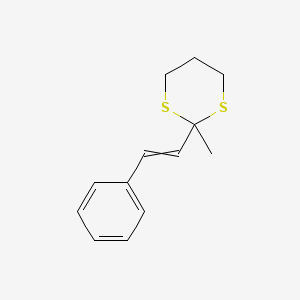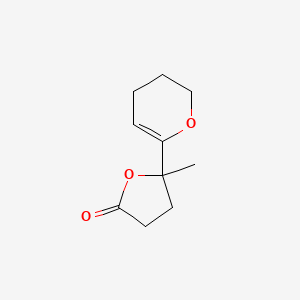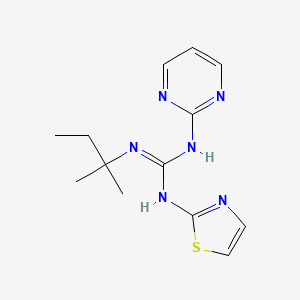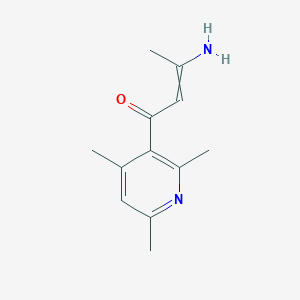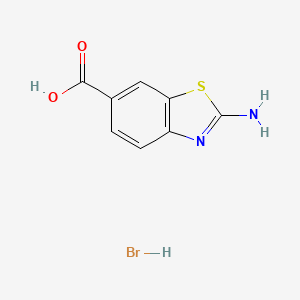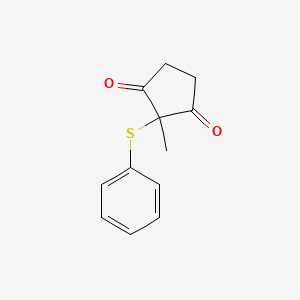
2-Methyl-2-(phenylsulfanyl)cyclopentane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-(phenylsulfanyl)cyclopentane-1,3-dione is an organic compound with a unique structure that includes a cyclopentane ring substituted with a methyl group and a phenylsulfanyl group
Métodos De Preparación
The synthesis of 2-Methyl-2-(phenylsulfanyl)cyclopentane-1,3-dione can be achieved through several synthetic routes. One common method involves the alkylation of 2-methylcyclopentane-1,3-dione with a phenylsulfanyl reagent under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the dione, followed by the addition of the phenylsulfanyl reagent . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2-Methyl-2-(phenylsulfanyl)cyclopentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, typically using reducing agents like lithium aluminum hydride.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include bases, oxidizing agents, and reducing agents.
Aplicaciones Científicas De Investigación
2-Methyl-2-(phenylsulfanyl)cyclopentane-1,3-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with unique therapeutic properties.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-Methyl-2-(phenylsulfanyl)cyclopentane-1,3-dione exerts its effects involves interactions with molecular targets and pathways. The phenylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or chemical reactions .
Comparación Con Compuestos Similares
2-Methyl-2-(phenylsulfanyl)cyclopentane-1,3-dione can be compared with other similar compounds, such as:
2-Methylcyclopentane-1,3-dione: Lacks the phenylsulfanyl group, making it less reactive in certain chemical reactions.
2-Phenylsulfanylcyclopentane-1,3-dione: Similar structure but without the methyl group, which can affect its chemical properties and reactivity.
Cyclopentane-1,3-dione derivatives: Various derivatives with different substituents can be compared to highlight the unique properties of this compound.
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
72302-65-9 |
|---|---|
Fórmula molecular |
C12H12O2S |
Peso molecular |
220.29 g/mol |
Nombre IUPAC |
2-methyl-2-phenylsulfanylcyclopentane-1,3-dione |
InChI |
InChI=1S/C12H12O2S/c1-12(10(13)7-8-11(12)14)15-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
Clave InChI |
RCIOZSRKCMURDX-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)CCC1=O)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Pyridin-3-yl)sulfanyl]pyridine](/img/structure/B14472790.png)
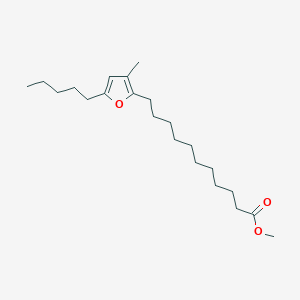
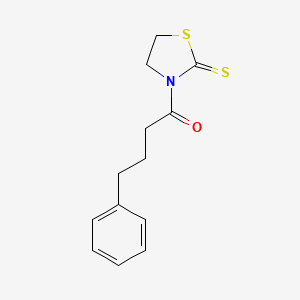
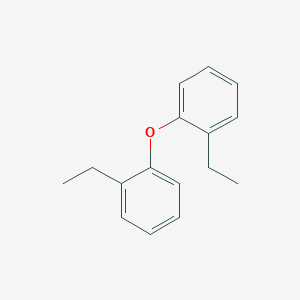
![(2-{[(Pyridin-2-yl)methyl]amino}propan-2-yl)phosphonic acid](/img/structure/B14472811.png)
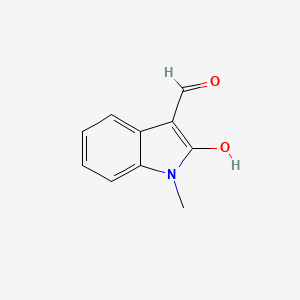
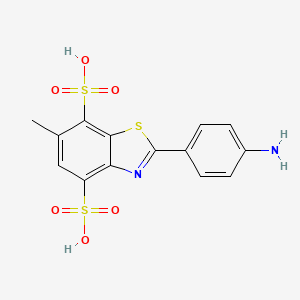
![4-[diethylphosphoryl-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline](/img/structure/B14472818.png)
